4,7-Dichloro-2-(2-pyridinyl)-quinazoline
Description
Historical Context and Evolution of Quinazoline (B50416) Chemistry in Medicinal Science
The quinazoline ring system, which consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, has a rich history in the annals of chemistry. nih.gov The first synthesis of a quinazoline derivative was reported in the late 19th century. mdpi.com However, it was not until the mid-20th century that the medicinal potential of this scaffold began to be fully appreciated. nih.gov Early investigations into naturally occurring alkaloids containing the quinazoline core paved the way for extensive research into the synthesis and biological evaluation of a vast array of its derivatives. nih.gov Over the decades, the evolution of synthetic methodologies, including the development of multi-component and metal-catalyzed reactions, has greatly facilitated the structural diversification of the quinazoline nucleus, leading to the discovery of numerous compounds with a wide range of pharmacological activities. researchgate.netnih.gov
Significance of the Quinazoline Core in Drug Discovery and Development
The quinazoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry. This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for drug design. nih.gov The significance of the quinazoline core is underscored by the number of approved drugs that incorporate this moiety. These drugs span a range of therapeutic areas, including oncology, cardiovascular diseases, and infectious diseases. wikipedia.org For instance, several quinazoline-based compounds have been successfully developed as kinase inhibitors for cancer therapy. mdpi.com The diverse biological activities associated with the quinazoline nucleus include anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive effects, making it a focal point of contemporary drug discovery and development efforts. nih.gov
Rationale for Investigating Halogenated Quinazoline Derivatives: Focus on the 4,7-Dichloro Pattern
The introduction of halogen atoms into organic molecules is a common strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to its biological target. In the context of the quinazoline scaffold, halogenated derivatives have shown enhanced biological activities. pnrjournal.com
The 4,7-dichloro substitution pattern is of particular interest. The chlorine atoms at these positions can serve as reactive handles for further chemical modifications, allowing for the synthesis of a diverse library of analogues. wikipedia.orgmdpi.com This disubstitution pattern has been explored in the development of various biologically active compounds, including intermediates for the synthesis of potent kinase inhibitors. mdpi.com The electronic effects of the chlorine atoms can also influence the reactivity and biological profile of the quinazoline ring system.
Specific Context of 4,7-Dichloro-2-(2-pyridinyl)-quinazoline within Contemporary Medicinal Chemistry Research
Within the broad class of halogenated quinazolines, this compound (CAS Number: 1269703-91-4) represents a specific molecule of interest in medicinal chemistry research. nih.govaaronchem.comparchem.com The incorporation of a 2-pyridinyl group at the 2-position of the quinazoline ring introduces an additional heterocyclic motif, which can participate in various biological interactions, including hydrogen bonding and metal coordination.
The general class of 2-pyridyl-quinazoline derivatives has been investigated for a range of biological activities, including anti-inflammatory and anticancer properties. growingscience.commdpi.com The combination of the 4,7-dichloro substitution pattern with the 2-(2-pyridinyl) moiety in a single molecule presents a unique chemical entity with the potential for novel pharmacological activities. While specific research on this compound is not extensively documented in publicly available literature, its structural features place it within the broader efforts of developing new quinazoline-based therapeutic agents, particularly in the area of kinase inhibition for cancer therapy and as a scaffold for the discovery of new anti-inflammatory and antimicrobial drugs. growingscience.comresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
4,7-dichloro-2-pyridin-2-ylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3/c14-8-4-5-9-11(7-8)17-13(18-12(9)15)10-3-1-2-6-16-10/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDKWZKPSPSVJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies and Molecular Design Strategies for 4,7 Dichloro 2 2 Pyridinyl Quinazoline Derivatives
Systematic Elucidation of Substituent Effects on Biological Activity
Understanding how different substituents on the 4,7-dichloro-2-(2-pyridinyl)-quinazoline scaffold affect its interaction with biological targets is fundamental to drug design. SAR studies systematically alter the molecule's structure to map the chemical features essential for its activity.
The presence of chlorine atoms at positions 4 and 7 of the quinazoline (B50416) ring is a critical design feature. The chlorine at position 4 renders the carbon atom highly susceptible to nucleophilic substitution, a key reaction used to generate extensive libraries of 4-substituted quinazoline derivatives. This position is frequently modified to introduce moieties that can interact with specific residues in a target's binding site, such as the 4-anilino group found in many Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov
The compound 4,7-dichloro-6-nitroquinazoline (B182880) serves as a crucial and highly reactive intermediate in the synthesis of several potent therapeutic agents, including the anticancer drug afatinib. mdpi.comresearchgate.net This highlights the synthetic utility of the chloro-substituents. The chlorine at position 7 also plays a significant role in modulating the electronic properties of the quinazoline ring system and can contribute to binding affinity. In many quinazoline-based inhibitors, bulky substituents at the C-7 position have been found to be favorable for inhibitory activity. nih.gov
The 2-(2-pyridinyl) moiety is a key structural element that significantly influences the biological profile of the quinazoline core. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, forming crucial interactions with target proteins. acs.orgnih.gov Studies on 2-pyridyl quinazolinone derivatives have shown their potential as anti-inflammatory and analgesic agents. growingscience.com The dual presence of quinazoline and pyridine nitrogens may also allow for metal chelation, presenting a possible mechanism of action for some analogues. acs.org
The minimal pharmacophore for certain biological activities requires both the pyridine and the quinazoline rings, as the removal of either often leads to a complete loss of inhibitory activity. acs.org Modifications to the pyridine ring itself, such as the introduction of various substituents, can fine-tune the molecule's electronic and steric properties, potentially enhancing its antiproliferative activity. mdpi.com
While the parent scaffold is defined by chlorine at C7, exploring other substituents at this position and at C6 is a common strategy in quinazoline drug discovery. The nature of these substituents can dramatically alter the compound's potency and selectivity. For instance, in the development of EGFR inhibitors, introducing electron-donating groups like methoxy (B1213986) groups at positions 6 and 7 has been shown to increase the activity of the compounds. nih.gov Conversely, placing a nitro group at the C-6 position can also increase activity in certain contexts. nih.gov The strategic placement of different functional groups at these positions allows for the optimization of interactions within the target's binding pocket. nih.govgrowingscience.com
Table 1: Effect of Substituents at C6 and C7 on the Activity of Quinazoline Derivatives This table is based on general findings for the quinazoline scaffold.
| Position | Substituent Type | General Effect on Activity | Rationale |
|---|---|---|---|
| C6/C7 | Small Electron-Donating (e.g., -OCH₃) | Often increases potency (e.g., EGFR inhibitors). nih.gov | Enhances electron density of the ring system, potentially improving binding. |
| C6/C7 | Bulky Groups (e.g., piperazine) | Can be favorable for activity. nih.gov | Provides additional steric bulk that can fit into specific pockets of the target enzyme. |
| C6 | Electron-Withdrawing (e.g., -NO₂) | May increase activity for certain targets. nih.gov | Alters the electronic character of the scaffold, influencing target interactions. |
Pharmacophore Identification and Lead Optimization for this compound Analogues
A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. d-nb.info For the 4,7-dichloro-2-(2-pyridinyl)quinazoline scaffold, a general pharmacophore model would include:
Hydrogen bond acceptors (the nitrogen atoms at N1 of the quinazoline and the pyridine ring). pharmacophorejournal.com
An aromatic ring system (the quinazoline core). pharmacophorejournal.com
Specific halogen-substituted positions (chlorine at C4 and C7) that define spatial and electronic properties.
Once a lead compound is identified, lead optimization is the process of refining its structure to improve potency, selectivity, and pharmacokinetic properties. criver.comresearchgate.net This involves synthesizing and testing a series of analogues where specific parts of the molecule are modified. nih.govnih.gov For 4,7-dichloro-2-(2-pyridinyl)quinazoline analogues, optimization strategies could involve:
Substitution at C4: Replacing the C4 chlorine with various amine or ether-linked groups to probe the binding pocket.
Modification of the Pyridine Ring: Adding substituents to the pyridine ring to enhance binding or alter physical properties.
Varying C7 Substitution: Replacing the C7 chlorine with other halogens or small functional groups to fine-tune activity.
Scaffold Hopping and Isosteric Replacements in Quinazoline Derivative Design
Scaffold hopping is a powerful drug design strategy that involves replacing the central molecular core (the scaffold) with a different, often structurally novel, one while preserving the essential pharmacophoric features. nih.govnih.gov This can lead to new chemical entities with improved properties or a different intellectual property profile. capes.gov.br For the this compound scaffold, one might replace the quinazoline core with other bicyclic heterocycles like quinoline (B57606), pyrazolopyrimidine, or furopyridine, provided the key interaction points are maintained in the correct spatial orientation. nih.govmdpi.com
Bioisosteric replacement is a related concept where one functional group is exchanged for another with similar physical or chemical properties. nih.gov This is often done to improve potency, reduce toxicity, or enhance metabolic stability. Examples relevant to the target scaffold include:
Replacing the chlorine atoms with other halogens (e.g., fluorine) or a trifluoromethyl group.
Substituting the pyridine ring with another five- or six-membered heterocycle, such as a pyrimidine (B1678525), furan, or thiophene. mdpi.comnih.gov
Rational Design Principles for Enhancing Selectivity and Potency
Rational drug design uses the knowledge of a biological target's structure and the SAR of lead compounds to create more effective drugs. nih.gov For 4,7-dichloro-2-(2-pyridinyl)quinazoline derivatives, several principles can guide the design of more potent and selective analogues.
Table 2: Rational Design Strategies for Quinazoline Derivatives
| Design Principle | Strategy | Expected Outcome |
|---|---|---|
| Enhance Target Binding | Introduce substituents at C4 that can form hydrogen bonds or hydrophobic interactions with the target protein. nih.gov | Increased potency. |
| Improve Selectivity | Exploit differences between the binding sites of the target and off-target proteins. For example, designing bulky groups that fit the target but not related proteins. researchgate.net | Higher selectivity and potentially fewer side effects. |
| Modulate Physicochemical Properties | Introduce polar groups or replace lipophilic moieties to improve solubility and pharmacokinetic profiles. nih.gov | Better bioavailability and drug-like properties. |
| Utilize the Pyridine Moiety | Ensure the pyridine nitrogen is positioned to act as a key hydrogen bond acceptor. nih.gov | Maintain or enhance core binding affinity. |
By systematically applying these SAR insights and design strategies, medicinal chemists can navigate the complex chemical space around the 4,7-dichloro-2-(2-pyridinyl)quinazoline scaffold to develop novel compounds with optimized therapeutic potential.
Mechanistic Investigations of Biological Activities Mediated by 4,7 Dichloro 2 2 Pyridinyl Quinazoline and Its Analogues
Modulation of Kinase Activity
Quinazoline (B50416) derivatives have been extensively investigated as modulators of kinase activity, a critical aspect of cellular signaling pathways that are often dysregulated in diseases like cancer.
The quinazoline core is a well-established pharmacophore for targeting the epidermal growth factor receptor (EGFR), a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC). nih.govnih.gov The mechanism of inhibition typically involves the quinazoline scaffold binding to the ATP-binding site of the EGFR kinase domain, thereby preventing the autophosphorylation of the receptor and blocking downstream signaling pathways that promote cell growth and proliferation. nih.gov
Derivatives of 4-anilinoquinazoline (B1210976), in particular, have been central to the development of EGFR tyrosine kinase inhibitors (TKIs). wisdomlib.org The substitution pattern on the quinazoline ring and the aniline (B41778) moiety plays a crucial role in determining the potency and selectivity of these inhibitors. For instance, the introduction of specific groups at the C-6 and C-7 positions of the quinazoline ring can enhance binding affinity and inhibitory activity. nih.gov
Research into anilino quinazoline-based PET probes, such as F-MPG and its analogue OH-MPG, has demonstrated high therapeutic efficacy in NSCLC cells, with IC50 values of 5.3 nM and 2.0 nM against HCC827 cells, respectively. rsc.org These findings underscore the potential of this class of compounds as potent EGFR inhibitors. rsc.org Furthermore, studies on 4-anilinoquinazoline derivatives have shown that substitutions like a 3-chloro-4-fluoroaniline (B193440) or a 3-ethynylaniline (B136080) group result in potent EGFR inhibition. wisdomlib.org
Some quinazoline derivatives have been designed as irreversible inhibitors, forming a covalent bond with a cysteine residue (Cys-773) within the ATP-binding pocket of EGFR, leading to prolonged inhibition. nih.govresearchgate.net
Table 1: EGFR Kinase Inhibition Data for Selected Analogues
| Compound | Cell Line | IC50 | Source |
|---|---|---|---|
| F-MPG | HCC827 | 5.3 nM | rsc.org |
| OH-MPG | HCC827 | 2.0 nM | rsc.org |
Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov The quinazoline scaffold has been successfully utilized to develop inhibitors that target the ATP-binding site of VEGFR-2, thus blocking the signaling cascade that leads to endothelial cell proliferation and migration. nih.govnih.gov
Several quinazoline derivatives have been identified as potent VEGFR-2 inhibitors. nih.govnih.gov For example, a series of N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives were designed and synthesized as VEGFR-2 inhibitors. nih.gov Compound SQ2 from this series demonstrated a VEGFR-2 kinase inhibition activity with an IC50 of 0.014 μM. nih.gov
Furthermore, some quinazoline-based compounds have been developed as dual inhibitors of both EGFR and VEGFR-2. rsc.org This dual-targeting approach is a promising strategy in cancer therapy as it can simultaneously block two critical pathways involved in tumor progression. wisdomlib.orgrsc.org For instance, certain S-alkylated quinazolin-4(3H)-ones have displayed potent dual inhibitory activities. rsc.org
Table 2: VEGFR-2 Kinase Inhibition Data for Selected Analogues
| Compound | Target | IC50 | Source |
|---|---|---|---|
| VEGFR tyrosine kinase inhibitor II | VEGFR-2 (KDR) | 20 nM | caymanchem.comglpbio.com |
| VEGFR tyrosine kinase inhibitor II | VEGFR-1 (FLT1) | 180 nM | caymanchem.comglpbio.com |
| SQ2 | VEGFR-2 | 0.014 µM | nih.gov |
| Sorafenib (Reference) | VEGFR-2 | 54.00 nM | nih.gov |
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme involved in DNA repair, and its inhibition has emerged as a significant therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. researchgate.netekb.eg The mechanism of PARP inhibitors involves binding to the catalytic domain of PARP-1, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP-1 on DNA. nih.gov This trapping leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality. researchgate.net
Quinazolinone and quinazoline-2,4(1H,3H)-dione scaffolds have been explored as bioisosteres of the phthalazinone core found in established PARP inhibitors like Olaparib. researchgate.netrsc.org Numerous derivatives have shown potent PARP-1 inhibitory activity. researchgate.netresearchgate.netrjpbr.comnih.gov For instance, novel quinazoline-2,4(1H,3H)-dione derivatives have been synthesized that exhibit potent PARP-1/2 inhibition, with some compounds showing IC50 values in the nanomolar range. researchgate.netnih.gov One such compound, Cpd36, demonstrated remarkable enzymatic activity against PARP-1 with an IC50 of 0.94 nM. nih.gov Molecular docking studies have confirmed that these derivatives fit well into the active site of PARP-1. researchgate.netrjpbr.com
Table 3: PARP-1 Inhibition Data for Selected Analogues
| Compound | Target | IC50 | Source |
|---|---|---|---|
| Compound 12c | PARP-1 | 30.38 nM | researchgate.netrsc.org |
| Olaparib (Reference) | PARP-1 | 27.89 nM | researchgate.netrsc.org |
| Cpd36 | PARP-1 | 0.94 nM | nih.gov |
Beyond EGFR, VEGFR, and PARP-1, quinazoline-based compounds have shown inhibitory activity against other kinases involved in cell cycle regulation and signaling.
Polo-like kinase 1 (PLK1) is a critical regulator of mitosis, and its inhibition can lead to mitotic arrest and apoptosis in cancer cells. nih.gov PLK1 inhibition has been shown to induce synthetic lethality in acute myeloid leukemia (AML) cells that are deficient in the Fanconi anemia (FA) pathway. nih.gov Mechanistic studies have revealed that PLK1 interacts with FA proteins and its inhibition impairs their function, leading to mitotic catastrophe in cancer cells. nih.gov Combination therapies involving PLK1 inhibitors and other chemotherapeutic agents have shown synergistic cytotoxic effects in various cancer models. nih.gov
Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction from cytokine receptors. While less extensively studied in the context of quinazoline inhibitors compared to EGFR or VEGFR, the JAK-STAT pathway is a known target for cancer therapy.
Monopolar spindle 1 (MPS1) is another key kinase involved in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Its inhibition is being explored as a potential anti-cancer strategy.
Enzyme Inhibition Profiles
In addition to kinase modulation, certain quinazoline analogues have been investigated for their ability to inhibit other classes of enzymes, such as those involved in carbohydrate metabolism.
α-Amylase and α-glucosidase are key enzymes in the digestion of carbohydrates. nih.govnih.gov Inhibition of these enzymes can delay the absorption of glucose, making it a therapeutic strategy for managing type 2 diabetes mellitus. nih.govrsc.org
Several quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov Some of these compounds have demonstrated potent inhibition, with IC50 values significantly lower than the standard drug, acarbose. nih.gov For example, one derivative showed an IC50 value of 14.4 µM, which was approximately 53 times more potent than acarbose. nih.gov Kinetic studies have revealed that these compounds can act as competitive inhibitors of α-glucosidase. nih.gov
While the direct inhibition of α-amylase by 4,7-dichloro-2-(2-pyridinyl)-quinazoline is not extensively documented, related heterocyclic scaffolds have shown α-amylase inhibitory potential. rsc.orgnih.gov For example, thiazolidine-4-one derivatives have been developed as α-amylase inhibitors. rsc.orgnih.gov
Table 4: α-Glucosidase Inhibition Data for Selected Analogues
| Compound | Target | IC50 | Source |
|---|---|---|---|
| Compound 7b (Quinazolin-4(3H)-one derivative) | α-Glucosidase | 14.4 ± 0.2 µM | nih.gov |
| Acarbose (Reference) | α-Glucosidase | > 750 µM | nih.gov |
Phosphodiesterase (PDE) Inhibition
The quinazoline scaffold is a recognized pharmacophore in the development of phosphodiesterase (PDE) inhibitors. PDEs are crucial enzymes in signal transduction pathways, responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of these enzymes, particularly specific isoforms like PDE7, can modulate inflammatory responses and other cellular processes.
While direct inhibitory data for this compound on PDE enzymes is not prominently available, studies on analogous quinazoline structures highlight their potential in this area. For instance, certain quinazoline derivatives have been identified as inhibitors of PDE7A, a member of the cAMP-specific PDE family expressed in T-lymphocytes and skeletal muscle. nih.gov The inhibitory action of these compounds is often attributed to their ability to fit within the hydrophobic binding pocket of the enzyme, potentially enhanced by substitutions on the quinazoline core that promote stacking interactions. nih.gov A patent has also described quinazoline and pyrido[2,3-d]pyrimidine (B1209978) derivatives as inhibitors of PDE7, underscoring the relevance of this scaffold for targeting this enzyme family. researchgate.net
Interactive Data Table: PDE Inhibition by Quinazoline Analogues
| Compound Name | PDE Isoform | IC50 (µM) | Source |
|---|---|---|---|
| Theophylline | Non-selective PDE | - | nih.gov |
No specific IC50 values for this compound or its direct analogues were found in the reviewed literature.
Dihydrofolate Reductase Inhibition
Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of nucleic acids and amino acids, making it a key target for antimicrobial and anticancer therapies. The quinazoline ring is a core structure in several known DHFR inhibitors. nih.govwikipedia.org These inhibitors typically function as antifolates, competing with the natural substrate, dihydrofolic acid. ebi.ac.uk
Research on quinazoline-based DHFR inhibitors has shown that the substitution pattern significantly influences activity. For example, a phenyl group at the second position of a quinazolinone has been suggested to be important for effective DHFR inhibition. nih.gov While this provides a clue to the structure-activity relationship, specific inhibitory data for 2-pyridinyl substituted quinazolines, including this compound, is not detailed in the available literature. Classical quinazoline analogues of folic and isofolic acids have been evaluated for their DHFR inhibitory activity, with compounds like methasquin and chlorasquin (B1668705) showing notable effects. nih.gov
Interactive Data Table: DHFR Inhibition by Quinazoline Analogues
| Compound Name | Target | IC50 (µM) | Source |
|---|---|---|---|
| Methotrexate | DHFR | - | nih.gov |
| Methasquin | DHFR | - | nih.gov |
Specific DHFR inhibitory data for this compound is not available in the reviewed literature.
Soluble Epoxide Hydrolase Inhibition
Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of anti-inflammatory epoxy-fatty acids. nih.gov Its inhibition is a therapeutic strategy for various inflammatory conditions. wikipedia.orgnih.gov While the therapeutic potential of sEH inhibitors is well-documented growingscience.comresearchgate.net, the available research does not indicate that quinazoline-based compounds, including this compound, are a significant class of sEH inhibitors. The current literature on sEH inhibitors tends to focus on other chemical scaffolds.
No information on the inhibition of soluble epoxide hydrolase by this compound or its close analogues was found in the reviewed literature.
Molecular Interaction Mechanisms
DNA Intercalation
The planar aromatic structure of the quinazoline ring system suggests a potential for interaction with DNA. DNA intercalators are compounds that can insert themselves between the base pairs of the DNA double helix, leading to structural changes and interference with cellular processes like replication and transcription. Several quinazoline derivatives have been investigated as DNA intercalating agents.
For instance, novel nih.govwikipedia.orggrowingscience.comtriazolo[4,3-c]quinazoline derivatives have been designed and synthesized as DNA intercalators and have shown to be inhibitors of topoisomerase II. nih.gov While structurally distinct from this compound, this demonstrates the capability of the broader quinazoline family to engage in this type of molecular interaction. The binding affinity is often influenced by the nature of the substituents on the quinazoline core.
Receptor Binding Studies
The diverse biological activities of quinazoline derivatives often stem from their ability to bind to various protein receptors, particularly kinases. Several quinazoline-based compounds have been developed as potent and selective inhibitors of receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).
Interactive Data Table: Receptor Binding of Quinazoline Analogues
| Compound Analogue | Receptor Target | Binding Affinity (Ki, nM) | Source |
|---|---|---|---|
| 6-bromo-4-(furan-2-yl)quinazolin-2-amine | hA2AR | 20 | nih.gov |
| Analogue 5m | hA2AR | 5 | nih.gov |
| Analogue 9x | hA2AR | 21 | nih.gov |
Cellular Pathway Perturbations (in vitro, non-clinical)
The interaction of quinazoline-based compounds with molecular targets such as kinases and receptors leads to the perturbation of various cellular signaling pathways. These perturbations are the basis for their potential therapeutic effects, which are often studied in non-clinical, in vitro settings.
For example, the inhibition of receptor tyrosine kinases like EGFR and VEGFR by quinazoline derivatives can disrupt downstream signaling cascades, including the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and angiogenesis. While direct evidence for this compound is lacking, the broader class of quinazolines is known to induce cell cycle arrest and apoptosis in cancer cell lines through these mechanisms. The specific cellular response can vary depending on the cell type and the substitution pattern of the quinazoline inhibitor.
Antiproliferative Effects on Cancer Cell Lines
There is no available data in the public domain detailing the antiproliferative effects of this compound on any cancer cell lines. Consequently, no data table on its cytotoxic activity can be generated.
Induction of Apoptosis and Cell Cycle Arrest
Similarly, no studies were found that investigate the ability of this compound to induce apoptosis or cause cell cycle arrest in cancer cells.
Preclinical Pharmacological Evaluation of 4,7 Dichloro 2 2 Pyridinyl Quinazoline Derivatives
In Vitro Efficacy Studies
The in vitro evaluation of 4,7-dichloro-2-(2-pyridinyl)-quinazoline derivatives and their structural analogues has unveiled a broad spectrum of biological activities, ranging from cytotoxicity against cancer cells to potent antimicrobial and antiparasitic effects.
Cytotoxicity and Growth Inhibition Assays Across Diverse Cancer Cell Lines (e.g., A549, HCT116, MCF-7, HT-29, HepG2)
Quinazoline (B50416) derivatives have been extensively studied for their anticancer properties. A series of novel 4,7-disubstituted 8-methoxyquinazoline-based derivatives demonstrated significant cytotoxic potential against cancer cells with constitutively activated β-catenin/TCF4 signaling pathways, such as HCT116 (colon cancer) and HepG2 (hepatocellular carcinoma) cells. semanticscholar.org The cytotoxic potencies (IC50) for these derivatives were found to be in the micromolar range. semanticscholar.org For instance, compound (18B) from this series was identified as a particularly potent agent, inducing apoptosis and inhibiting cell migration in both HCT116 and HepG2 cells. semanticscholar.org
Similarly, various 4-aminoquinoline (B48711) derivatives have shown considerable cytotoxic effects on human breast tumor cell lines, including MCF-7 and MDA-MB468. nih.gov One derivative, N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was especially effective against MDA-MB468 cells. nih.gov Further research on pyrazolo[4,3-f]quinoline derivatives revealed that compounds 1M, 2E, and 2P were highly effective against a panel of six human cancer cell lines, including ACHN (kidney), HCT-15 (colon), MM231 (breast), NCI-H23 (lung), NUGC-3 (gastric), and PC-3 (prostate). mdpi.com
Table 1: Cytotoxicity of Quinazoline and Quinoline (B57606) Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | IC50 / Activity | Reference |
|---|---|---|---|---|
| 4,7-Disubstituted 8-methoxyquinazoline (B3282709) derivatives | HCT116 | Colon | 5.64 ± 0.68 µM | semanticscholar.org |
| 4,7-Disubstituted 8-methoxyquinazoline derivatives | HepG2 | Hepatocellular | up to 23.18 ± 0.45 µM | semanticscholar.org |
| 4-Aminoquinoline derivatives | MDA-MB468 | Breast | 7.35–8.73 µM | nih.gov |
| 4-Aminoquinoline derivatives | MCF-7 | Breast | 8.22 µM | nih.gov |
| Pyrazolo[4,3-f]quinoline derivatives | NUGC-3 | Gastric | <30% cell proliferation at 30 µM | mdpi.com |
Antimicrobial Spectrum and Potency (Antibacterial, Antifungal)
The quinazoline framework is a key component in compounds developed for antimicrobial activity. nih.gov Studies have shown that derivatives can exhibit both antibacterial and antifungal properties. researchgate.netmdpi.com For example, N2,N4-disubstituted quinazoline-2,4-diamines, which act as dihydrofolate reductase inhibitors, have demonstrated significant anti-biofilm activity against Acinetobacter baumannii, particularly when a halide or alkyl substituent is present at the 6-position. researchgate.net
In another study, a synthesized 1,2,4-triazolo[1,5-a]quinazolinone compound (THTQ) was tested against four bacterial and four fungal strains. mdpi.com The compound showed notable antifungal activity, with its most potent effect against Aspergillus niger, producing an inhibition zone equal to the standard drug, fluconazole. mdpi.com
Table 2: Antimicrobial Activity of Quinazoline Derivatives
| Compound/Class | Organism | Activity Type | Result | Reference |
|---|---|---|---|---|
| N2,N4-disubstituted quinazoline-2,4-diamines | Acinetobacter baumannii | Anti-biofilm | 90% activity | researchgate.net |
| 1,2,4-Triazolo[1,5-a]quinazolinone (THTQ) | Aspergillus niger | Antifungal | 28.57 mm inhibition zone | mdpi.com |
| 1,2,4-Triazolo[1,5-a]quinazolinone (THTQ) | Fusarium oxysporum | Antifungal | 22 mm - 42.85 mm inhibition zone | mdpi.com |
| 1,2,4-Triazolo[1,5-a]quinazolinone (THTQ) | Aspergillus flavus | Antifungal | 22 mm - 42.85 mm inhibition zone | mdpi.com |
| 1,2,4-Triazolo[1,5-a]quinazolinone (THTQ) | Candida albicans | Antifungal | 22 mm - 42.85 mm inhibition zone | mdpi.com |
Antiviral Activity Assessments (e.g., Anti-HIV, Anti-HCV)
The antiviral potential of quinazoline-related compounds has also been explored. A synthesized 4,7-dichloroquinoline (B193633) derivative demonstrated significant inhibitory effects against the dengue virus (DENV-2). nih.gov The study showed that this compound could effectively reduce the production of dengue viruses in vitro. nih.gov While extensive data on the antiviral activity of this compound against viruses like HIV or HCV is not widely available in the reviewed literature, the activity of the closely related 4,7-dichloroquinoline against flaviviruses such as Dengue and Zika suggests a potential avenue for further investigation. nih.gov
Antimalarial Efficacy Against Parasitic Strains (e.g., Plasmodium falciparum)
The 4-aminoquinoline scaffold is the basis for the widely known antimalarial drug chloroquine. nih.gov Research into new derivatives continues to be a strategy to combat drug-resistant malaria. A synthesized 4,7-dichloroquinoline derivative showed significant in vitro growth inhibition of both chloroquine-sensitive (CQ-s) and chloroquine-resistant (CQ-r) strains of Plasmodium falciparum. nih.govresearchgate.net This highlights the potential of the 4,7-dichloro substitution pattern in overcoming resistance. Two pyrrolizidinylalkyl derivatives of 4-amino-7-chloroquinoline, named MG2 and MG3, also exhibited excellent activity against both sensitive and resistant P. falciparum strains. nih.gov
**Table 3: In Vitro Antimalarial Activity of 4,7-Dichloroquinoline Derivatives Against *P. falciparum***
| Compound | Strain | IC50 Value | Reference |
|---|---|---|---|
| 4,7-dichloroquinoline | Chloroquine-sensitive (CQ-s) | 6.7 nM | nih.govresearchgate.net |
| 4,7-dichloroquinoline | Chloroquine-resistant (CQ-r) | 8.5 nM | nih.govresearchgate.net |
| Chloroquine (Control) | Chloroquine-sensitive (CQ-s) | 23 nM | nih.gov |
| Chloroquine (Control) | Chloroquine-resistant (CQ-r) | 27.5 nM | nih.gov |
Anti-inflammatory Response Evaluation
Quinazoline derivatives are recognized for their anti-inflammatory properties. nih.govnih.gov A series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were synthesized and evaluated for their anti-inflammatory potential, with several compounds showing good activity. In another study, a series of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives were assessed for their ability to inhibit lipopolysaccharide-induced nitric oxide (NO) release in RAW 264.7 macrophage models. tbzmed.ac.ir One compound from this series demonstrated the highest NO inhibitory activity, which was associated with the inhibition of inducible nitric oxide synthase (iNOS) protein expression and reduced gene expression of inflammatory markers. tbzmed.ac.ir This indicates that these derivatives can modulate key pathways in the inflammatory response.
In Vivo Efficacy Assessments in Animal Models (excluding human clinical trials)
The promising in vitro results for quinazoline and quinoline derivatives have led to their evaluation in various animal models of disease.
In the realm of oncology, a quinazoline derivative identified as CZw-124, a pan-TRK inhibitor, demonstrated a significant tumor inhibition rate of 71% in an in vivo evaluation. ebi.ac.uk
For infectious diseases, a derivative from a 2-(pyridin-2-yl)quinazoline series, compound 85, was tested in an in vivo model of Trypanosoma cruzi infection and showed a clear reduction in parasitemia, confirming the potential of this scaffold for treating Chagas Disease. nih.govacs.org In the context of malaria, in vivo studies using mice infected with P. falciparum showed a notable antimalarial effect of a 4,7-dichloroquinoline derivative when compared to the control drug, chloroquine. nih.gov Furthermore, N2,N4-disubstituted quinazoline-2,4-diamines were found to be more effective than the antibiotic tigecycline (B611373) in a murine model of A. baumannii infection. researchgate.net
The anti-inflammatory activity observed in vitro was also confirmed in vivo. A 7-chloro-4-(piperazin-1-yl)quinoline derivative was assessed using a carrageenan-induced paw edema assay in mice and showed a significant percentage of edema inhibition. tbzmed.ac.ir The compound also demonstrated both peripheral and central analgesic effects in mouse models. tbzmed.ac.ir
Murine Xenograft Models for Anticancer Activity
Quinazoline derivatives have been extensively investigated as anticancer agents, with several compounds approved for clinical use. nih.gov The primary mechanism of action for many of these derivatives is the inhibition of protein kinases, such as the epidermal growth factor receptor (EGFR), which are crucial for tumor cell proliferation and survival. nih.gov
In preclinical studies, various substituted quinazoline derivatives have demonstrated significant tumor growth inhibition in murine xenograft models. For instance, a series of 4-aminoquinazoline derivatives with a 2-CHF₂ substituent group showed Werner syndrome helicase (WRN)-dependent antiproliferative activity and low in vivo toxicity. researchgate.net Another study on 4-methyl quinazoline derivatives targeting PI3K and histone deacetylase (HDAC) showed tumor growth inhibition in HCT116 and HGC-27 xenograft models, with inhibition values of 45.8% and 62.6%, respectively. researchgate.net Furthermore, a novel series of sulfur and selenium-containing quinazoline and pyrido[2,3-d]pyrimidine (B1209978) compounds have been synthesized and evaluated for their in vivo anticancer activity. nih.gov
Animal Models for Antimicrobial Infection (e.g., Acinetobacter baumannii)
The emergence of multidrug-resistant bacteria, such as Acinetobacter baumannii, has created an urgent need for novel antimicrobial agents. Quinazoline derivatives have emerged as a promising class of compounds with potent antibacterial activity. nih.govnih.gov
A preclinical study investigating N²,N⁴-disubstituted quinazoline-2,4-diamines demonstrated significant efficacy in a murine model of lethal A. baumannii infection. nih.govnih.gov In this model, a lead agent from the series showed 90% survival in infected mice, which was more efficacious than the antibiotic tigecycline (66% survival). nih.govnih.gov These compounds were identified as dihydrofolate reductase (DHFR) inhibitors and exhibited broad-spectrum bactericidal activity. nih.govnih.gov Another study on quinazolone pyridiniums also showed promising antibacterial activity against A. baumannii. mdpi.com
Although these studies were not conducted on this compound itself, the positive results with structurally related quinazoline derivatives highlight the potential of this chemical class for the treatment of A. baumannii infections. Further in vivo studies are necessary to determine the specific activity of this compound against this challenging pathogen.
Parasitic Infection Models (e.g., Trypanosoma cruzi)
Chagas disease, caused by the parasite Trypanosoma cruzi, is a major health problem in Latin America. nih.govconicet.gov.ar The current treatments have limitations, driving the search for new therapeutic agents. Quinazoline derivatives have shown promise as anti-trypanosomal agents. nih.govconicet.gov.ar
A collaborative virtual screening effort identified a series of 2-aryl-4-aminoquinazolines with efficacy in an in vivo model of T. cruzi infection. A lead compound from this series, a 2-(pyridin-2-yl)quinazoline derivative, demonstrated a clear reduction of parasitemia in the in vivo setting. This study confirmed the potential of the 2-(pyridin-2-yl)quinazoline scaffold for the development of new treatments for Chagas disease.
The data from this study is particularly relevant to this compound, as it shares the core 2-(pyridin-2-yl)quinazoline structure. The substitutions at the 4 and 7 positions of the quinazoline ring would likely influence the compound's activity and pharmacokinetic properties, warranting direct preclinical evaluation in T. cruzi infection models.
Preclinical Pharmacokinetic (ADME) Considerations
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its development and eventual clinical success. mdpi.com
Absorption and Distribution Studies in Relevant Biological Systems
In silico ADME predictions for novel quinoline derivatives, which share a similar heterocyclic core with quinazolines, have shown a high probability of good oral absorption and cell permeability (Caco-2). nih.gov For a series of 2-pyrazoline (B94618) derivatives, in silico ADME predictions also suggested successful passage through pharmacokinetic barriers of absorption and distribution. scispace.com While these are predictions for related but distinct chemical classes, they suggest that the quinazoline scaffold is generally amenable to favorable absorption and distribution properties. Specific in vivo studies on this compound are required to confirm its absorption and distribution profile.
Metabolic Stability and Excretion Profiles (in vitro and in vivo non-human)
In vitro metabolic studies of indole-containing pyrazino[2,1-b]quinazoline-3,6-diones in human liver microsomes identified hydration and hydroxylation as the main metabolic pathways. nih.gov This provides insight into the potential metabolic fate of complex quinazoline derivatives. The specific metabolic stability and excretion profile of this compound would need to be determined through dedicated in vitro and in vivo studies.
Selectivity and Resistance Development Studies in Preclinical Models
A crucial aspect of developing new therapeutic agents is understanding their selectivity for the intended target and the potential for resistance development.
In the context of antimicrobial agents, studies on N²,N⁴-disubstituted quinazoline-2,4-diamines against A. baumannii have shown a limited capacity for the development of resistance compared to existing folic acid synthesis inhibitors. nih.gov This is a highly desirable characteristic for a new antibiotic. For anticancer agents, resistance to quinazoline-based EGFR inhibitors is often linked to mutations in the EGFR kinase domain. nih.gov The development of next-generation inhibitors aims to overcome these resistance mechanisms. nih.gov
The selectivity of quinazoline derivatives is often related to their specific substitution patterns, which dictate their interaction with different biological targets. For example, some 2-pyridyl-4-substituted-quinazolines have been designed to selectively inhibit breast cancer resistance protein (BCRP), a transporter involved in multidrug resistance. nih.gov The specific selectivity profile and potential for resistance development for this compound would need to be empirically determined through preclinical studies.
Computational Chemistry and Cheminformatics in Research on 4,7 Dichloro 2 2 Pyridinyl Quinazoline
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex nuv.ac.in. This technique is crucial in drug design for understanding how a ligand like a quinazoline (B50416) derivative might interact with a biological target.
Prediction of Binding Modes and Affinities to Kinase Domains
There are no specific molecular docking studies published in the searched scientific literature that detail the binding modes and affinities of 4,7-Dichloro-2-(2-pyridinyl)-quinazoline with specific kinase domains.
Generally, 4-anilinoquinazoline (B1210976) derivatives are known to bind to the ATP-binding pocket of receptors like the Epidermal Growth Factor Receptor (EGFR) researchgate.netnih.gov. Key interactions often involve hydrogen bonds with specific amino acid residues such as Met769 and Thr766 in the hinge region of the kinase researchgate.net. However, studies note that replacing the anilino group at the 4-position with a pyridinyl group can significantly reduce the inhibitory activity of the quinazoline pharmacophore researchgate.net. Without specific docking studies on this compound, its precise interactions and binding affinity for any kinase domain remain hypothetical.
Docking to Other Identified Protein Targets (e.g., OmpU)
No public research could be found that performs or discusses the molecular docking of this compound to other potential protein targets, including the outer membrane protein OmpU of Vibrio cholerae.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. These simulations provide insights into the stability of ligand-protein complexes and the conformational changes that may occur upon binding nih.govnih.gov.
A review of available literature yielded no studies that have applied MD simulations to analyze the conformational behavior or binding stability of this compound with any protein target. Such studies would be essential to validate docking poses, understand the dynamic nature of the interactions over time, and calculate more accurate binding free energies.
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules from first principles.
Investigation of Molecular Electronic Structure and Reactivity
No specific DFT studies concerning the molecular electronic structure (e.g., HOMO-LUMO energies, electrostatic potential maps) or reactivity descriptors of this compound have been published. These calculations would provide fundamental insights into its chemical behavior and potential for intermolecular interactions.
Conformational Analysis and Energetic Profiles
Similarly, there is no available research on the conformational analysis or energetic profiles of this compound using DFT or other high-level quantum chemical methods. This type of analysis is crucial for understanding the molecule's preferred three-dimensional shapes and the energy barriers between different conformations, which can influence its biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical equations that correlate the structural or physicochemical properties of a set of compounds with their biological activity. wikipedia.org This approach is instrumental in understanding which molecular features are crucial for a desired pharmacological effect, thereby guiding the synthesis of more potent and selective molecules. nih.govwikipedia.org For quinazoline derivatives, QSAR studies are frequently employed to predict their anticancer activity and to clarify the structural requirements for their interaction with biological targets like the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net
In a typical QSAR study involving quinazoline analogues, researchers compile a dataset of compounds with known biological activities, such as their half-maximal inhibitory concentration (IC50) against a specific cancer cell line. nih.govphysiciansweekly.com Using specialized software, a large number of molecular descriptors are calculated for each compound. nih.gov These descriptors quantify various aspects of the molecule, including constitutional, topological, physicochemical, and electronic properties. nih.govwalisongo.ac.id Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machine (SVM) and Genetic Algorithm-Partial Least Squares (GA-PLS), are then used to build a model that links these descriptors to the observed activity. nih.govresearchgate.net
For instance, one study on quinazolin-4(3H)-one derivatives as breast cancer inhibitors developed several QSAR models. physiciansweekly.comresearchgate.net The best model was selected based on rigorous internal and external validation metrics, ensuring its statistical significance and predictive power. physiciansweekly.com
| Parameter | Value | Description |
|---|---|---|
| R² (Coefficient of Determination) | 0.919 | Indicates that 91.9% of the variance in biological activity is explained by the model. |
| Q²cv (Cross-validation Coefficient) | 0.819 | A measure of the model's internal predictive ability. |
| R²pred (External Validation Coefficient) | 0.7907 | A measure of the model's ability to predict the activity of an external set of compounds. |
The descriptors identified as significant in such models provide direct insights into the structure-activity relationship. For quinazoline derivatives, studies have shown that constitutional, functional, and charge descriptors are often significant parameters for predicting anticancer activity. nih.gov Another QSAR study focusing on electronic descriptors found that the net charges on specific carbon and oxygen atoms, along with the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), were critical for activity. researchgate.net These findings help chemists to rationally modify the quinazoline scaffold, such as by adding or altering substituents on the quinazoline core or its attached rings, to enhance biological activity.
Virtual Screening and Ligand-Based Drug Design Approaches
Virtual screening and ligand-based drug design are powerful computational strategies for identifying and optimizing new drug candidates. These methods are particularly valuable when the three-dimensional structure of the biological target is known (structure-based design) or when a set of active molecules has already been identified (ligand-based design). physiciansweekly.comnih.gov
In the context of quinazolines, virtual screening can be used to search large chemical databases for molecules that are predicted to bind to a specific target, such as a protein kinase. nih.gov A common approach involves creating a pharmacophore model based on the known structural features required for activity. nih.gov For example, a 3D-QSAR-based pharmacophore model was developed for quinazoline-based acetylcholinesterase inhibitors. nih.gov This model, defining the essential spatial arrangement of features like hydrogen bond acceptors, hydrogen bond donors, and aromatic rings, was then used as a 3D query to filter a database containing millions of compounds. nih.gov The resulting "hits" are then subjected to further computational analysis, like molecular docking, to refine the predictions before they are selected for experimental testing. nih.govkemdikbud.go.id
Ligand-based drug design, on the other hand, uses the knowledge of known active compounds, such as a potent quinazoline derivative, to design new analogues. physiciansweekly.com This approach is particularly useful when the 3D structure of the target protein is unavailable. One such study aimed to design more potent quinazolin-4(3H)-one inhibitors of breast cancer. physiciansweekly.comresearchgate.net An existing compound from a series was selected as a template molecule, and this template was then structurally modified to design a new set of molecules. physiciansweekly.comresearchgate.net The activity of these newly designed compounds was predicted using a previously established QSAR model. physiciansweekly.com The most promising designs were then evaluated in silico for their binding interactions with the target (EGFR) and for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties. physiciansweekly.com This iterative process of design, prediction, and evaluation allows for the rapid development of novel compounds with potentially improved activity and better pharmacological profiles. physiciansweekly.comresearchgate.net
Research on 2-pyridyl-quinazoline derivatives has highlighted the importance of substitutions at various positions. Structure-activity relationship (SAR) studies have shown that substituents on the aniline (B41778) ring at the C-4 position and on the pyridyl ring at the C-2 position of the quinazoline core can significantly influence inhibitory activity against targets like breast cancer resistance protein (BCRP). nih.gov Such findings are critical for guiding ligand-based design efforts to create more effective targeted chemotherapeutic agents. nih.gov
| Step | Description | Tools/Methods Used |
|---|---|---|
| 1. QSAR Model Development | A predictive QSAR model is built using a series of known active quinazoline derivatives. | Material Studio v8.0 |
| 2. Template Selection | A template molecule is chosen from the series based on its activity and structural features. | Applicability Domain analysis |
| 3. Design of New Molecules | The template is structurally modified to create a library of new, virtual compounds. | Chemical intuition and SAR data |
| 4. Activity Prediction | The biological activity of the newly designed molecules is predicted using the validated QSAR model. | Developed QSAR equation |
| 5. Molecular Docking | The binding mode and affinity of the most promising designs are studied in the active site of the target protein. | Molegro Virtual Docker (MVD) |
| 6. Pharmacological Profiling | The ADME/Tox properties of the final candidates are predicted in silico. | SwissADME, pkCSM |
Future Perspectives and Research Directions for 4,7 Dichloro 2 2 Pyridinyl Quinazoline Research
Exploration of Novel Synthetic Pathways for Enhanced Scalability
The development of new and improved synthetic methods for producing quinazoline (B50416) derivatives is a critical area of research. nih.gov Efficient and scalable synthesis is paramount for the cost-effective production of these compounds for further research and potential clinical applications. Traditional methods for quinazoline synthesis, such as the Gabriel and Riedel methods, have been foundational. nih.gov However, recent advancements have focused on metal-catalyzed approaches to improve yields and broaden the scope of accessible derivatives.
For instance, methods involving copper-catalyzed cascade reactions and iron-catalyzed intramolecular C-N bond formation have shown promise for the synthesis of 2,4-disubstituted quinazolines. organic-chemistry.orgnih.gov Additionally, ruthenium-catalyzed dehydrogenative and deaminative coupling reactions provide an efficient pathway to quinazoline and quinazolinone derivatives without the need for reactive reagents. acs.org Future efforts will likely focus on developing even more atom-economical and environmentally benign synthetic strategies. This includes exploring one-pot reactions and flow chemistry approaches to streamline the manufacturing process of complex quinazolines like 4,7-dichloro-2-(2-pyridinyl)-quinazoline. A modular and divergent synthesis approach, which allows for the generation of a library of analogs from a common intermediate, will be instrumental in structure-activity relationship (SAR) studies. rsc.org
Identification of Undiscovered Molecular Targets and Off-Targets
While the quinazoline scaffold is well-known for its interaction with protein kinases, the full spectrum of molecular targets for many derivatives, including this compound, remains to be fully elucidated. nih.govmdpi.com Future research will need to employ a variety of advanced techniques to identify both the intended targets and any potential off-targets, which is crucial for understanding the complete pharmacological profile and predicting potential side effects.
Table 1: Potential Molecular Targets for Quinazoline Derivatives
| Target Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| Protein Kinases | EGFR, VEGFR-2, PDGFR-β, HER2 | Cancer |
| Microtubules | Tubulin Polymerization | Cancer |
| DNA Repair Enzymes | PARP | Cancer |
| Efflux Pumps | BCRP (ABCG2) | Overcoming Drug Resistance |
| Proteases | HCV-NS3/4A | Viral Infections |
| G-protein Coupled Receptors | α1-adrenergic receptors | Hypertension |
This table is for illustrative purposes and includes targets identified for various quinazoline derivatives, not specifically for this compound.
The identification of novel targets can open up new therapeutic avenues for quinazoline-based compounds. For example, some quinazolines have been found to inhibit breast cancer resistance protein (BCRP), suggesting a role in overcoming multidrug resistance in cancer. nih.gov Techniques such as chemical proteomics, thermal shift assays, and computational target prediction will be invaluable in this endeavor. Furthermore, understanding off-target interactions is equally important for de-risking drug candidates early in the development process.
Development of Advanced Preclinical Models for Efficacy and Mechanism Studies
To better predict the clinical efficacy and understand the in vivo mechanisms of action of quinazoline derivatives, there is a growing need for more sophisticated preclinical models. While traditional 2D cell cultures and animal xenograft models have been useful, they often fail to fully recapitulate the complexity of human diseases. nih.govnih.gov
The emergence of organoid technology offers a significant leap forward. nih.govfrontiersin.orgfrontiersin.orgmarinbio.com Patient-derived organoids (PDOs), which are 3D cultures that retain the architectural and genetic features of the original tumor, are becoming increasingly important in cancer drug discovery. nih.govfrontiersin.orgnih.gov These models can better predict patient responses to therapies and are valuable for studying drug resistance. frontiersin.orgfrontiersin.org Future research on this compound and its analogs should incorporate these advanced models to gain deeper insights into their efficacy and to identify biomarkers of response. In vivo efficacy studies in relevant animal models, such as lung cancer xenografts, will also remain a critical component of preclinical evaluation. nih.govnih.gov
Integration of Artificial Intelligence and Machine Learning in Quinazoline Drug Discovery
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and quinazoline research is no exception. nih.govnih.govmit.edu These computational tools can be applied at various stages of the drug development pipeline, from target identification to lead optimization and even prediction of clinical trial outcomes. nih.gov
In the context of quinazoline derivatives, AI and ML can be used to:
Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the anticancer potential of novel quinazoline analogs. nih.govacs.orgresearchgate.net
Identify Novel Drug Candidates: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of more potent and selective quinazoline-based drugs. stanford.edu
Optimize ADMET Properties: AI can facilitate the rapid optimization of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. nih.govmdpi.com
Analyze Large Datasets: Machine learning algorithms can analyze vast amounts of biological data to identify new drug targets and biomarkers. nih.gov
The integration of AI and ML with experimental data will create a powerful feedback loop, accelerating the design-make-test-analyze cycle and ultimately leading to the faster development of new quinazoline-based therapies. nih.gov
Design of Multi-Targeting or Hybrid Quinazoline Agents
The concept of "one drug, one target" is being increasingly challenged by the complexity of diseases like cancer. rsc.org This has led to the development of multi-target agents and hybrid molecules that can simultaneously modulate multiple pathways, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. nih.govrsc.orgfrontiersin.orgtandfonline.comnih.govnih.govhumanjournals.com The quinazoline scaffold is a versatile platform for the design of such agents. nih.govrsc.orgfrontiersin.orgnih.govnih.gov
Researchers have successfully created hybrid molecules by combining the quinazoline core with other pharmacologically active moieties, such as triazoles, indoles, and sulfonamides. frontiersin.orgtandfonline.comnih.govnih.gov These hybrids have been shown to target multiple proteins, such as EGFR and tubulin, or to combine cytotoxic and antiangiogenic activities. nih.gov For instance, quinazoline-based compounds have been designed to act as dual inhibitors of EGFR and HER2. nih.gov Future work in this area will focus on the rational design of novel hybrid quinazolines with tailored polypharmacology to address specific disease states. nih.govfrontiersin.org
Addressing Potential Resistance Mechanisms in Long-Term Efficacy Studies (preclinical)
A major challenge in cancer therapy is the development of drug resistance. humanjournals.commdpi.com For quinazoline-based inhibitors that target specific enzymes like EGFR, resistance can arise through mutations in the target protein or through the activation of bypass signaling pathways. nih.gov Understanding and overcoming these resistance mechanisms is a critical area for future preclinical research.
Long-term efficacy studies in preclinical models, such as patient-derived xenografts and organoids, can be used to model the emergence of resistance. marinbio.com Molecular analysis of resistant models can reveal the underlying mechanisms, which can then inform the development of next-generation inhibitors or combination therapies. For example, some quinazoline derivatives have been specifically designed to be effective against mutant forms of EGFR that are resistant to first-generation inhibitors. nih.gov Additionally, the development of efflux pump inhibitors based on the quinazoline scaffold could be a strategy to combat multidrug resistance. nih.gov Future studies should proactively investigate potential resistance mechanisms to this compound and design strategies to mitigate their impact.
Q & A
Q. What are the key considerations for synthesizing 4,7-Dichloro-2-(2-pyridinyl)-quinazoline with high purity?
To ensure high purity, researchers should:
- Use inert reaction conditions (e.g., argon atmosphere) to prevent oxidation or side reactions .
- Optimize solvent systems (e.g., DME/ethanol mixtures) and catalysts (e.g., Pd(PPh₃)₄) to enhance yield and selectivity .
- Purify the product via column chromatography or recrystallization, followed by verification using NMR (¹H/¹³C) and mass spectrometry (MS) .
- Monitor reaction progress via TLC and adjust parameters like temperature (80–120°C) and pH to minimize byproducts .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation requires:
- NMR spectroscopy : Compare experimental ¹H/¹³C chemical shifts with literature data to confirm substituent positions .
- High-resolution mass spectrometry (HRMS) : Match the exact mass (e.g., 291.9977964 Da) to theoretical values for molecular formula confirmation .
- Elemental analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .
Advanced Research Questions
Q. What strategies achieve regioselective Suzuki-Miyaura coupling at the C4 position of this compound?
Regioselectivity at C4 is driven by:
- Electronic effects : The C4 chlorine’s electrophilicity enhances reactivity toward palladium-catalyzed cross-coupling .
- Solvent systems : DME/ethanol (9:1 v/v) promotes selective coupling at C4 over C7 under microwave irradiation .
- Catalyst optimization : Pd(PPh₃)₄ (2.5 mol%) with Na₂CO₃ as a base achieves yields up to 76% .
- Substrate design : Electron-withdrawing groups (e.g., nitro at C6) further activate C4 for coupling .
Q. How can orthogonal experimental designs optimize reaction conditions for quinazoline derivatives?
Orthogonal design (e.g., Taguchi method) systematically tests variables:
- Factors : Temperature (80–120°C), solvent polarity, catalyst loading, and reaction time .
- Response surface modeling : Identifies optimal conditions (e.g., 100°C, DMF, 24 hours) for maximal yield .
- ANOVA analysis : Prioritizes influential factors (e.g., solvent choice contributes 40% to yield variance) .
Q. What methodologies analyze metabolic stability and degradation products of this compound in biological matrices?
- Liquid chromatography-tandem MS (LC-MS/MS) : Quantifies parent compound and metabolites using exact mass transitions (e.g., m/z 291.9978 → fragment ions) .
- High-resolution mass spectrometry (HRMS) : Identifies metabolites via mass defect filtering and isotopic patterns .
- In vitro incubation : Use liver microsomes or hepatocytes to simulate Phase I/II metabolism under controlled pH (7.4) and temperature (37°C) .
Q. How do electronic effects influence chlorine reactivity at different quinazoline positions during cross-coupling?
- C4 vs. C7 reactivity : The C4 position is more electrophilic due to conjugation with the pyridinyl group, enabling preferential substitution in Pd-catalyzed reactions .
- Nitro group synergy : A nitro group at C6 increases C4 reactivity by withdrawing electron density, as demonstrated in 6-nitroquinazoline derivatives .
- Steric effects : Bulky boronic acids favor coupling at less hindered positions (e.g., C7 in sterically congested systems) .
Q. What in vitro assays evaluate the anticancer potential of this compound derivatives?
- Cytotoxicity screening : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify programmed cell death .
- Kinase inhibition profiling : Use recombinant kinases (e.g., EGFR, VEGFR) to identify molecular targets via IC₅₀ measurements .
- Molecular hybridization : Combine quinazoline cores with pharmacophores (e.g., imidazo[1,2-a]pyridine) to enhance bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
